

# Synthesis of 1-Adamantanethiol from Adamantane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Adamantanethiol

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This in-depth technical guide provides a comprehensive overview of the synthesis of **1-adamantanethiol** from adamantane. The synthesis is a well-established two-step process involving the initial bromination of the adamantane core followed by the conversion of the resulting 1-bromoadamantane to the target thiol. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathway and logical workflows.

## Synthetic Pathway Overview

The synthesis of **1-adamantanethiol** from adamantane proceeds through two primary transformations:

- **Bromination of Adamantane:** The tertiary C-H bond at one of the bridgehead positions of the adamantane cage is selectively functionalized with a bromine atom to yield 1-bromoadamantane.
- **Thiolation of 1-Bromoadamantane:** The bromo-substituent is then replaced by a thiol group. A common and effective method for this transformation involves the formation of an S-(1-adamantyl)isothiuronium salt intermediate, followed by alkaline hydrolysis.

## Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of **1-adamantanethiol**.

Table 1: Comparison of Methods for the Synthesis of 1-Bromoadamantane from Adamantane

Method	Brominating Agent	Catalyst /Additive	Solvent	Temperature (°C)	Time (h)	Yield (%)	Key Features & Drawbacks
Direct Bromination	Elemental Bromine (Br <sub>2</sub> )	None	Neat (excess Br <sub>2</sub> )	85-110	9	~93	High yield but uses hazardous excess liquid bromine. <a href="#">[1]</a>
"Green" Bromination	1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)	None	Trichloromethane	65-70	24-36	89	Safer and more environmentally friendly brominating agent. <a href="#">[2]</a>
Catalytic Bromination	Bromotrichloromethane (BrCCl <sub>3</sub> )	Mo(CO) <sub>6</sub>	BrCCl <sub>3</sub>	140-160	5-10	High	High yield under catalytic conditions. <a href="#">[3]</a>

Table 2: Synthesis of **1-Adamantanethiol** from 1-Bromoadamantane via Isothiuronium Salt

Step	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
Formation of S-(1-adamantyl)isothiuronium bromide	1-Bromoadamantane, Thiourea	Ethanol	Reflux	4-6	High (intermediate)
Hydrolysis to 1-Adamantanethiol	S-(1-adamantyl)isothiuronium bromide, Sodium Hydroxide	Water/Ethanol	Reflux	2-3	>90 (from isothiuronium salt)

## Experimental Protocols

### Synthesis of 1-Bromoadamantane

- In a well-ventilated fume hood, to a reaction flask, add adamantane (30 g).
- Carefully add liquid bromine (24 mL) in excess to the flask.
- Heat the reaction mixture to 85°C and maintain for 6 hours with continuous stirring.
- Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
- Allow the reaction to cool to room temperature and let it stand overnight.
- Recover the excess bromine by distillation.
- Quench the remaining bromine in the crude product by adding a saturated aqueous solution of sodium hydrogen sulfite (20 mL).
- Filter the solid product, wash with water until neutral, and dry.
- Recrystallize the crude product from methanol to obtain 1-bromoadamantane.

- In a round-bottom flask, dissolve adamantane in trichloromethane (25-30 mL).
- Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution (molar ratio of adamantane to DBDMH between 0.83-2).
- Heat the reaction mixture to 65-70°C and maintain for 24-36 hours.
- After the reaction is complete, cool the mixture and filter to remove the 5,5-dimethylhydantoin byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude product.
- Recrystallize from methanol to obtain pure 1-bromoadamantane.

## Synthesis of 1-Adamantanethiol from 1-Bromoadamantane

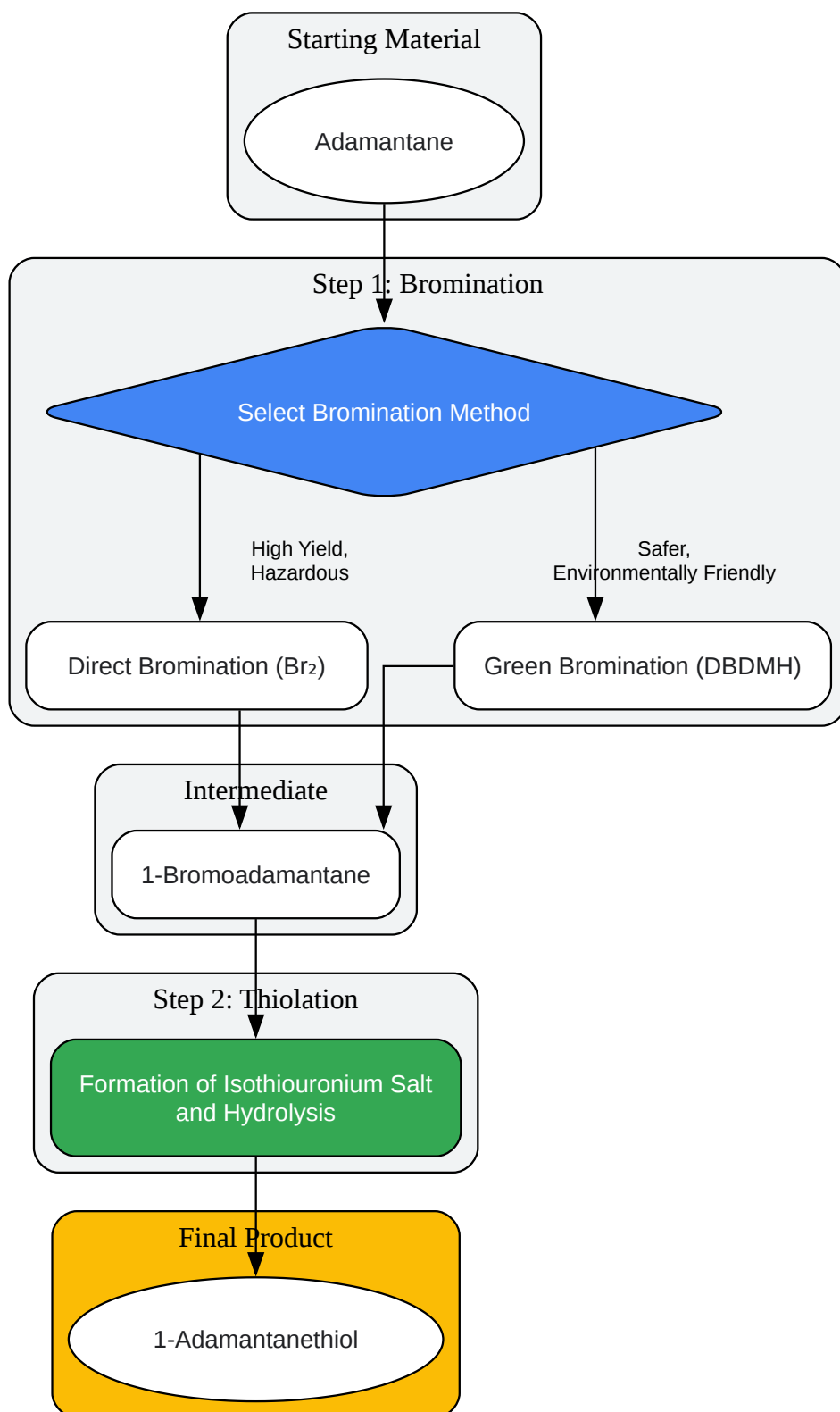
This procedure involves two sequential steps: the formation of an isothiuronium salt and its subsequent hydrolysis.

- In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane (1 mole equivalent) and thiourea (1.1 mole equivalents) in 95% ethanol.
- Heat the mixture to reflux with stirring for approximately 4-6 hours.
- Upon cooling, the S-(1-adamantyl)isothiuronium bromide will crystallize out of the solution.
- Collect the crystalline product by filtration and wash with a small amount of cold ethanol. The salt can be used in the next step without further purification.
- In a two-necked flask, suspend the S-(1-adamantyl)isothiuronium bromide (1 mole equivalent) in a solution of sodium hydroxide (e.g., 5 N aqueous solution, approximately 300 mL per mole of the salt).

- Heat the mixture to reflux under a slow stream of nitrogen for 2-3 hours.
- Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2 N hydrochloric acid) until the solution is acidic.
- The **1-adamantanethiol** will precipitate as a solid.
- Collect the solid by filtration, wash thoroughly with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by sublimation.

## Mandatory Visualizations





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